molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0

1,3-Dihydrospiro[indene-2,4'-piperidine]

Cat. No.: B1324404
CAS No.: 6841-89-0
M. Wt: 187.28 g/mol
InChI Key: AJOICBZPOILCTP-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,4'-piperidine] is a spirocyclic compound characterized by a fused indene and piperidine system. Its molecular formula is C₁₃H₁₅N, with a spiro junction at the second carbon of the indene ring and the fourth carbon of the piperidine ring . The compound and its derivatives, such as the hydrochloride salt (CAS: 185525-49-9, molecular formula: C₁₃H₁₆ClNO), are of significant interest in medicinal chemistry due to their structural rigidity, which enhances binding affinity to biological targets . Synthetic routes often involve multicomponent reactions or reductive alkylation strategies, as evidenced by its use in Sanofi-Aventis' therapeutic research for compounds targeting metabolic disorders .

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOICBZPOILCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrospiro[indene-2,4’-piperidine] can be synthesized through several synthetic routes. One common method involves the reaction of indene with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Spiro[indene-1,4′-piperidin]-3(2H)-one
  • Structure : Differs in the position of the ketone group (C3 vs. C1 in 1,3-Dihydrospiro[indene-2,4'-piperidine]) and the spiro junction (indene C1 vs. C2) .
  • Applications : Used as a building block in heterocyclic synthesis, with MDL number MFCD09266213 .
4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]
  • Structure : Features a fluorine substituent at the indene C4 position (CAS: 1369495-76-0) .
  • Applications : Explored in drug discovery for central nervous system (CNS) targets due to fluorine's electron-withdrawing effects .
1-Oxo-1,3-dihydrospiro[indene-2,3′-indoline]
  • Structure : Replaces piperidine with indoline, forming a spiro[indene-indoline] system .
  • Properties : The indoline moiety introduces additional hydrogen-bonding sites, altering target selectivity.
  • Synthesis : Produced via visible light-mediated dearomative cyclization (87–97% yield) with high diastereoselectivity .

Pharmacological Activity Comparison

Compound Biological Activity Key Findings Reference
1,3-Dihydrospiro[indene-2,4'-piperidine] derivatives Therapeutic (e.g., metabolic disorders) Demonstrated efficacy in Sanofi-Aventis' preclinical studies for small-molecule therapies .
1,3-Disubstituted indene derivatives Antibacterial Compounds 7a–7n showed moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Spirohydantoins (e.g., spiro[imidazolidine-4,1'-indene]-2,5-dione) Antiplasmodial Exhibited IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Stability
1,3-Dihydrospiro[indene-2,4'-piperidine] hydrochloride 237.73 2.1 (predicted) 10–15 (water) Stable at 2–8°C under inert atmosphere .
4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] 219.28 2.8 (predicted) <1 (water) Requires desiccant for long-term storage .
Spiro[imidazolidine-4,1'-indene]-2,5-dione 246.27 1.5 (measured) 20–25 (DMSO) Hygroscopic; stored at -20°C .

*LogP values estimated using computational tools.

Biological Activity

1,3-Dihydrospiro[indene-2,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Dihydrospiro[indene-2,4'-piperidine] has a molecular formula of C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 301.4 g/mol. Its structure features a fused bicyclic system that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 1,3-Dihydrospiro[indene-2,4'-piperidine] exhibits antimicrobial properties . Preliminary studies suggest that certain derivatives may inhibit the growth of various bacterial strains. The mechanism appears to involve the modulation of enzyme activity or disruption of cellular processes in microbial cells.

Anticancer Activity

The compound has also been studied for its anticancer potential . In vitro studies have shown that it can inhibit cancer cell proliferation in various cancer cell lines. For instance, derivatives of this compound have demonstrated significant activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Summary of Anticancer Activity Studies

Cell LineCompound Concentration (μM)Inhibition (%)Reference
MCF-71065
A5492070
HeLa1560

The exact mechanism of action for 1,3-Dihydrospiro[indene-2,4'-piperidine] remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the inhibition of critical cellular functions necessary for cancer cell survival and proliferation .

Case Studies

A notable study conducted on the anticancer effects of 1,3-Dihydrospiro[indene-2,4'-piperidine] involved its application in tumor models. The study found that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological examinations revealed reduced cellular proliferation markers and increased apoptosis in treated tumors .

Case Study Summary

  • Study Design : In vivo testing on xenograft tumor models.
  • Outcome : Significant reduction in tumor volume (average decrease of 50%).
  • Mechanism Insights : Induction of apoptosis through caspase activation was observed.

Future Directions

Given the promising biological activities exhibited by 1,3-Dihydrospiro[indene-2,4'-piperidine], future research should focus on:

  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
  • In Vivo Studies : Further testing in animal models to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

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